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Bis(p-cresyl) o-Cresyl Phosphate

Cat. No.: B1142810
CAS No.: 77342-18-8
M. Wt: 368.36
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Description

Overview of Organophosphate Esters (OPEs) as Emerging Environmental Contaminants

Organophosphate esters (OPEs) are a class of synthetic chemical compounds derived from phosphoric acid. researchgate.netnih.gov They are widely utilized in a variety of industrial and consumer products, primarily as flame retardants and plasticizers. wikipedia.orgatamanchemicals.comtaylorandfrancis.com The increased regulation and phasing out of brominated flame retardants have led to a significant rise in the production and application of OPEs. tandfonline.com Unlike their predecessors, OPEs are typically not chemically bound to the materials they are added to, which allows them to be released into the environment more readily through processes like volatilization, leaching, and abrasion. mdpi.com

This ease of release has resulted in the widespread presence of OPEs in various environmental compartments, including water, air, soil, and biota. researchgate.netmdpi.commdpi.com Consequently, OPEs are now recognized as emerging environmental contaminants of significant concern. nih.govhhu.edu.cn Their detection in diverse ecosystems, from urban and industrial areas to remote polar regions, underscores their persistence and potential for long-range transport. researchgate.netacs.org The continuous detection of OPEs in the environment and their potential for bioaccumulation and adverse health effects have prompted extensive research into their environmental fate, distribution, and toxicological profiles. researchgate.netnih.govmdpi.combohrium.com

Classification and Isomerism within the Tricresyl Phosphate (B84403) (TCP) Family

Tricresyl phosphate (TCP) is a complex mixture of isomeric organophosphate compounds. wikipedia.org The classification of TCP isomers is based on the substitution pattern of the methyl group on the three cresol (B1669610) rings, which can be in the ortho (o), meta (m), or para (p) position. mst.dk This results in ten possible structural isomers for tricresyl phosphate. mst.dk Commercial TCP is typically a mixture of these isomers, with the exact composition depending on the manufacturing process and the cresol feedstock used. mst.dkatamanchemicals.com

Structural Distinctions of Bis(p-cresyl) o-Cresyl Phosphate

This compound is a specific isomer of tricresyl phosphate. Its structure is characterized by a central phosphate group bonded to two para-cresyl groups and one ortho-cresyl group. usbio.net This specific arrangement of the methyl groups on the phenyl rings distinguishes it from other TCP isomers, such as tri-o-cresyl phosphate (TOCP), tri-m-cresyl phosphate (TMCP), and tri-p-cresyl phosphate (TPCP). industrialchemicals.gov.au

Significance of Ortho-Substitution in Cresyl Phosphate Isomers

The presence and number of ortho-substituted cresol groups in a tricresyl phosphate molecule are of particular significance. uzh.ch Research has consistently shown that the neurotoxic potential of TCP is primarily associated with its ortho-isomers. wikipedia.orgindustrialchemicals.gov.auuzh.ch Specifically, isomers containing at least one ortho-cresyl group are capable of causing a condition known as organophosphate-induced delayed neuropathy (OPIDN). uzh.chnih.gov The toxicity of ortho-substituted isomers is attributed to their metabolic activation to a cyclic phosphate ester, which then inhibits neuropathy target esterase (NTE). wikipedia.orguzh.ch Due to these toxic properties, modern commercial TCP formulations are manufactured to contain very low levels of ortho-isomers. mst.dk

Historical Context and Evolution of Research on Cresyl Phosphate Esters

The history of tricresyl phosphate dates back to its first synthesis in 1854 by Alexander Williamson. wikipedia.orgatamanchemicals.com The industrial production of TCP began in the early 20th century, and it has since been widely used as a plasticizer and flame retardant. wikipedia.orgatamanchemicals.com The toxic properties of TCP, particularly the ortho-isomers, became tragically apparent in the 1930s during a mass poisoning event in the United States, where an estimated 10,000 to 50,000 people were paralyzed after consuming a ginger extract adulterated with tri-ortho-cresyl phosphate (TOCP). nih.gov This event, and subsequent poisoning incidents, spurred significant research into the toxicology of TCP isomers. wikipedia.orgnih.gov

Properties

CAS No.

77342-18-8

Molecular Formula

C₂₁H₂₁O₄P

Molecular Weight

368.36

Synonyms

o-Tolyl p-Tolyl Phosphate;  Phosphoric Acid 2-Methylphenyl Bis(4-methylphenyl) Ester

Origin of Product

United States

Synthesis and Derivatization of Bis P Cresyl O Cresyl Phosphate

Industrial and Laboratory Synthesis Pathways for Tricresyl Phosphates

The commercial production of tricresyl phosphate (B84403) has been a cornerstone of the chemical industry for decades, driven by its utility as a flame retardant and plasticizer. google.com However, the synthesis of a specific isomer like bis(p-cresyl) o-cresyl phosphate necessitates a departure from the standard industrial methods that typically yield a complex mixture of isomers.

Reaction of Cresols with Phosphorus Oxychloride

The foundational method for synthesizing tricresyl phosphates involves the reaction of cresols with phosphorus oxychloride. google.comwikipedia.org In this reaction, three molecules of cresol (B1669610) react with one molecule of phosphorus oxychloride to produce tricresyl phosphate and three molecules of hydrogen chloride as a byproduct.

General Reaction: 3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl (where Ar represents a cresyl group)

In industrial settings, the cresol used is often "cresylic acid," a mixture of o-, m-, and p-cresol (B1678582) isomers, along with other phenolic compounds, derived from coal tar or petroleum refining. mst.dk This results in a statistical mixture of various tricresyl phosphate isomers. The reaction is typically carried out at elevated temperatures, and a catalyst such as a metal salt (e.g., magnesium chloride) may be employed. researchgate.net

For the specific synthesis of this compound, a stepwise approach is necessary. This involves the sequential reaction of the cresol isomers with phosphorus oxychloride. One possible pathway would be to first react phosphorus oxychloride with one equivalent of o-cresol (B1677501) to form o-cresyl phosphorodichloridate (o-tolyl dichlorophosphate). This intermediate would then be reacted with two equivalents of p-cresol to yield the desired this compound.

A patent from 1944 describes a method for preparing mixed triaryl phosphates by reacting phosphorus oxychloride consecutively with the necessary phenols, supporting the feasibility of a stepwise synthesis. researchgate.net The purification of the final product is crucial and typically involves washing with dilute acid and alkali solutions to remove unreacted starting materials and acidic byproducts, followed by distillation or crystallization. researchgate.net

Considerations for Isomer Purity and Mixed Isomer Synthesis

The purity of the final tricresyl phosphate product is heavily dependent on the purity of the starting cresol isomers. mst.dk The use of high-purity o-, m-, and p-cresols, which can be obtained from synthetic routes, is essential for the synthesis of specific isomers. mst.dk When producing mixed isomer products, the ratio of the different cresols in the starting material will dictate the statistical distribution of the isomers in the final product. epo.org

For a specific unsymmetrical isomer like this compound, controlling the stoichiometry at each step of the synthesis is critical to minimize the formation of undesired symmetrical (tri-o-cresyl phosphate and tri-p-cresyl phosphate) and other mixed isomers. The separation of the desired isomer from any byproducts would likely be achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), or fractional distillation under reduced pressure.

Advanced Synthetic Approaches for Research Applications

For research purposes, particularly in analytical and mechanistic studies, the availability of isotopically labeled or derivatized forms of this compound is invaluable.

Synthesis of Deuterated Analogs for Analytical Studies

Deuterated analogs of organic compounds are frequently used as internal standards in quantitative analysis by mass spectrometry, as they have nearly identical chemical properties to the unlabeled compound but a different mass. The synthesis of deuterated this compound could be achieved by using deuterated cresols as starting materials.

The preparation of deuterated cresols can be accomplished through various methods. One general approach involves the H-D exchange of the aromatic protons of cresol with a deuterium (B1214612) source, such as heavy water (D₂O), often under high temperature and pressure conditions or with the aid of a catalyst. google.commdpi.com For instance, a palladium on carbon (Pd/C) catalyst in the presence of aluminum and D₂O has been shown to facilitate selective H-D exchange reactions. mdpi.com

Once the deuterated p-cresol and/or o-cresol are synthesized, they can be used in the stepwise reaction with phosphorus oxychloride as described in section 2.1.1 to produce the desired deuterated this compound.

Derivatization for Mechanistic Probing

Derivatization of this compound can be employed to introduce functional groups that facilitate its detection or allow for the study of its mechanism of action. For example, introducing a functional group that can be linked to a reporter molecule is a common strategy in the development of immunoassays. nih.gov

Another approach involves the synthesis of radiolabeled analogs, most commonly with phosphorus-32 (B80044) (³²P). nih.govnih.govosti.gov The synthesis of [³²P]-labeled this compound would likely start with [³²P]-phosphorus oxychloride. This radioactive starting material can then be reacted with the appropriate cresols in a stepwise manner. The resulting radiolabeled product can be used in metabolic studies to trace the distribution and fate of the compound in biological systems.

Furthermore, the synthesis of functionalized organophosphates can provide valuable tools for probing their interactions with biological targets. sci-hub.seresearchgate.net For instance, a derivative could be synthesized with a photoaffinity label to identify binding partners within a cell. These advanced synthetic strategies are crucial for a deeper understanding of the biochemical and toxicological properties of specific tricresyl phosphate isomers.

Environmental Fate and Transport Mechanisms of Bis P Cresyl O Cresyl Phosphate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For tricresyl phosphate (B84403) isomers, key abiotic pathways include hydrolysis and photolysis.

Hydrolysis is a significant degradation process for tricresyl phosphates, particularly under alkaline conditions. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. At normal temperatures, TCP is stable in neutral and acidic environments but is readily hydrolyzed in alkaline solutions to form dicresyl phosphate and cresol (B1669610). who.int

The hydrolysis half-life for tri-p-cresyl phosphate, a closely related isomer, has been estimated at various pH levels, demonstrating increased degradation speed with rising alkalinity. nih.gov For instance, the estimated half-life is 3.2 years at a neutral pH of 7, which shortens to 118 days at pH 8 and further to 11.8 days at pH 9. nih.gov In a laboratory setting using a 0.1 N sodium hydroxide (B78521) and acetone (B3395972) solution (1:1) at 22°C, the half-life of tri-p-cresyl phosphate was observed to be a mere 1.66 hours. nih.gov Catalytic hydrolysis has also been observed, where metal hydroxides like iron (III) hydroxide and ruthenium (III) hydroxide were shown to decompose TCP, yielding p-cresol (B1678582). nih.gov

Table 1: Estimated Hydrolysis Half-life of Tri-p-cresyl Phosphate at 25°C

pH Level Estimated Half-life
7 3.2 years
8 118 days
9 11.8 days

Data sourced from PubChem. nih.gov

Photolysis, or degradation by light, can also contribute to the transformation of tricresyl phosphates in the environment. However, the susceptibility to direct photolysis is limited. Tri-o-cresyl phosphate does not absorb UV radiation at wavelengths greater than 290 nm, suggesting it is not prone to direct degradation by sunlight. nih.gov

Nevertheless, indirect photolytic processes can occur. Studies have shown that tri-p-cresyl phosphate (TpCP) can undergo photolytic degradation to di-para-cresyl phosphate (DpCP) in the presence of other chemical species like Fe³⁺ and NO₂⁻ under simulated sunlight. researchgate.net This indicates that photosensitized reactions may play a role in its environmental degradation.

Thermal decomposition is another abiotic process that can break down tricresyl phosphates. When heated to decomposition, these compounds emit toxic fumes containing phosphorus oxides. nih.govnih.gov Additionally, tricresyl phosphate can react with reducing agents, such as lithium, sodium, and aluminum, to produce highly toxic and flammable phosphine (B1218219) gas. nj.gov

Biotic Degradation and Biotransformation

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of tricresyl phosphates from the environment.

Microbial action is a primary driver for the degradation of tricresyl phosphates in both water and soil. Biodegradation of TCP in aquatic environments is considered rapid, with studies showing near-complete degradation in river water within five days. who.int In laboratory-based activated sludge systems, which simulate wastewater treatment environments, tri-p-cresyl phosphate has been shown to degrade significantly. nih.gov One study found that 70-80% of the compound was degraded within 24 hours, with an estimated half-life of 7.5 hours. nih.gov The primary metabolite identified in this process was p-hydroxybenzoic acid. nih.gov Another study reported 80% degradation of a commercial tricresyl phosphate mixture after 28 days in a ready biodegradability test. service.gov.uk The degradation pathways are believed to involve primarily hydroxylation and hydrolysis. omicsonline.orgcityu.edu.hk

Table 2: Biodegradation of Tricresyl Phosphate Isomers

Environment Compound Degradation Rate Half-life Reference
Activated Sludge Tri-p-cresyl phosphate 70-80% in 24 hours 7.5 hours nih.gov
River Water Tricresyl phosphate ~100% in 5 days Not specified who.int

Specific microorganisms capable of breaking down tricresyl phosphate isomers have been identified. The efficiency of this biodegradation often relies on the cooperative metabolic activities of microbial communities. omicsonline.org

One novel microbial consortium, designated ZY1, demonstrated the ability to completely degrade tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within 36, 24, and 12 hours, respectively. cityu.edu.hknih.gov Genetic sequencing of this consortium revealed that the degradation was dependent on the cooperation between bacteria from the genera Sphingobacterium, Variovorax, and Flavobacterium. omicsonline.orgcityu.edu.hknih.gov The enzymes speculated to be involved in this process include cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase. cityu.edu.hknih.gov

A single bacterial strain, Brevibacillus brevis, has also been shown to effectively degrade tricresyl phosphate isomers. nih.gov In a five-day experiment, Brevibacillus brevis removed 93.91% of tri-p-cresyl phosphate, 82.91% of tri-m-cresyl phosphate, and 53.92% of tri-o-cresyl phosphate from a solution. nih.govresearchgate.net

Table 3: Identified Microorganisms Degrading Tricresyl Phosphate Isomers

Microorganism(s) Isomers Degraded Degradation Efficiency Time Reference
Microbial Consortium ZY1 (Sphingobacterium, Variovorax, Flavobacterium) Tri-p-cresyl phosphate 100% (at 1 mg/L) 24 hours cityu.edu.hknih.gov
Microbial Consortium ZY1 (Sphingobacterium, Variovorax, Flavobacterium) Tri-o-cresyl phosphate 100% (at 1 mg/L) 36 hours cityu.edu.hknih.gov
Brevibacillus brevis Tri-p-cresyl phosphate 93.91% (at 1 mg/L) 5 days nih.gov

Metabolism in Non-Human Organisms

The metabolic fate of Bis(p-cresyl) o-Cresyl Phosphate has been investigated in various non-human organisms, revealing complex biotransformation pathways.

Studies using rice plants have provided valuable insights into the uptake, translocation, and metabolism of tricresyl phosphates. Research has shown that isomers of tricresyl phosphate can be taken up by rice roots and translocated to the shoots. nih.govpolyu.edu.hk Interestingly, the translocation behavior appears to be isomer-specific, with tri-p-cresyl phosphate (TpCP) and tri-m-cresyl phosphate (TmCP) being more readily translocated acropetally (upwards from the roots) compared to tri-o-cresyl phosphate (ToCP). nih.govpolyu.edu.hk The presence of a rhizosphere microbiome can influence these processes, in some cases reducing the uptake of TCPs into rice tissues and promoting plant growth. nih.govpolyu.edu.hkcityu.edu.hk

Recent research has uncovered several novel metabolic pathways for tricresyl phosphates in organisms for the first time. nih.govpolyu.edu.hkcityu.edu.hk These include methylation, demethylation, methoxylation, and glycosylation. nih.govpolyu.edu.hkcityu.edu.hk These biotransformation reactions, in addition to hydrolysis and hydroxylation, contribute to the diversity of metabolites formed within organisms. nih.govpolyu.edu.hk The identification of these pathways highlights the complex and previously overlooked metabolic fate of these compounds in biological systems. nih.govpolyu.edu.hk

A significant and surprising finding from metabolic studies is the formation of other organophosphate esters as metabolites. nih.govpolyu.edu.hk Specifically, the demethylation of tricresyl phosphates has been identified as a potential source of triphenyl phosphate (TPHP). nih.govpolyu.edu.hkcityu.edu.hk This discovery challenges the traditional understanding that TPHP in the environment is solely from manmade sources. polyu.edu.hkcityu.edu.hk This metabolic conversion underscores the potential for one organophosphate ester to be transformed into another, which may have its own distinct toxicological profile.

Sorption, Mobilization, and Bioavailability

The environmental behavior of this compound is also governed by its tendency to sorb to soil and sediment particles. Organophosphate esters, in general, are known to enter the environment through various pathways, including leaching from products and discharges from wastewater treatment plants. nih.gov Their persistence and mobility are influenced by their partitioning between water, soil, and sediment. The degradation of these compounds can occur in both abiotic and biotic conditions, with chemical hydrolysis being a plausible abiotic degradation pathway in wet sediments. nih.gov The half-lives of organophosphate esters in marine sediments can vary significantly depending on the specific compound and environmental conditions. nih.gov

Interactive Data Table: Biodegradation of Tricresyl Phosphate Isomers

The table below summarizes the biodegradation rates of different tricresyl phosphate isomers by the bacterium Brevibacillus brevis. researchgate.netnih.gov

Tricresyl Phosphate IsomerInitial Concentration (mg L⁻¹)Bacterial Concentration (g L⁻¹)Degradation Rate (%)Time (days)
tri-p-cresyl phosphate1293.915
tri-m-cresyl phosphate1282.915
tri-o-cresyl phosphate1253.925

Sorption, Mobilization, and Bioavailability

Adsorption to Sediments and Soils

This compound is expected to exhibit strong adsorption to soils and sediments. This behavior is indicated by a high estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc). For instance, the estimated Koc value for tri-o-cresyl phosphate is 47,000, which suggests it is immobile in soil. nih.gov Similarly, the estimated Koc for tri-p-cresyl phosphate is 44,000, leading to the same expectation of immobility. nih.gov

Studies on related compounds confirm this strong binding tendency. In one study using river bottom sediment, tri-o-cresyl phosphate was found to adsorb strongly, with a Freundlich isotherm constant of 160. nih.gov The compound, when present in the water column, readily adsorbs to sediment and precipitates to the bottom. nih.gov This high adsorption capacity is due to the compound's low water solubility and high partition coefficient (log Pow of 5.1), which causes it to bind tightly with particulates in aquatic environments and soil. who.int The composition of the sediment, particularly its clay, iron (Fe), and aluminum (Al) content, also influences the degree of adsorption. scilit.com

Table 1: Environmental Fate Properties of Tricresyl Phosphate Isomers

Property Value Compound Reference
Log P (octanol-water partition coefficient) 5.1 Tricresyl Phosphate (TCP) who.int
Estimated Koc (Soil Adsorption Coefficient) 47,000 Tri-o-cresyl phosphate nih.gov
Estimated Koc (Soil Adsorption Coefficient) 44,000 Tri-p-cresyl phosphate nih.gov
Water Solubility Insoluble / None Tricresyl Phosphate (TCP) wikipedia.orgwho.intnih.gov

| Freundlich Isotherm Constant | 160 | Tri-o-cresyl phosphate | nih.gov |

Transport in Aqueous and Particulate Phases

Given its strong tendency to adsorb to particles, this compound's transport in aquatic systems is primarily associated with suspended solids and sediment rather than in the dissolved, aqueous phase. who.intnih.gov Once released into water, the compound is expected to rapidly partition from the water column to suspended materials and ultimately settle into the bottom sediment. nih.govnih.gov Volatilization from water or moist soil surfaces is not considered a significant transport pathway due to its low estimated Henry's Law constant. nih.gov In the atmosphere, the compound can exist in both vapor and particulate phases and is removed through both wet and dry deposition. nih.gov

Factors Influencing Environmental Mobility

Several key factors govern the environmental mobility of this compound:

Physicochemical Properties : The compound's inherent properties, such as its high lipophilicity (log Pow = 5.1) and very low water solubility, are the primary drivers of its low mobility. wikipedia.orgwho.int These characteristics favor partitioning into organic matter in soil and sediment over remaining in the water phase.

Sediment and Soil Composition : The amount of organic carbon, clay, and metal oxides (iron and aluminum) in soil and sediment significantly affects adsorption. scilit.com Higher levels of these components lead to stronger binding and reduced mobility.

Biodegradation : While the compound is physically immobile, it is susceptible to biological degradation. Studies have shown that TCP is readily biodegraded in aquatic environments and sewage sludge, with a reported half-life of 7.5 hours in the latter. who.int This biological breakdown acts as a crucial mechanism for its removal from the environment, counteracting its persistence due to strong adsorption. who.intnih.gov

Bioconcentration and Bioaccumulation in Non-Human Organisms

This compound has a significant potential for bioconcentration in aquatic organisms, a process driven by its lipophilic nature.

Laboratory studies using radiolabelled tricresyl phosphate have measured bioconcentration factors (BCFs) ranging from 165 to 2,768 in various fish species. who.int These values indicate that the chemical is readily taken up from the water and accumulates in the tissues of organisms at concentrations much higher than the surrounding environment. However, this accumulation is not permanent; the compound is also lost rapidly once exposure ceases. who.int

Isomer-Specific Uptake and Depuration Dynamics

Research suggests that the specific arrangement of the cresyl groups (ortho, meta, para) on the phosphate molecule can influence its environmental behavior. For instance, the ortho isomer of TCP has been observed to biodegrade slightly faster than the meta or para isomers in aquatic environments. who.int

Despite high uptake, the depuration, or elimination, of these compounds from fish tissues is relatively quick. Measured depuration half-lives for TCP in fish range from 25.8 to 90 hours. who.int This indicates that while the compound can accumulate rapidly, it is also cleared efficiently from the organism once the external source is removed.

Table 2: Bioaccumulation and Depuration Data for Tricresyl Phosphate (TCP)

Parameter Value Organism(s) Reference
Bioconcentration Factor (BCF) 165 - 2,768 Various fish species who.int
Depuration Half-Life 25.8 - 90 hours Fish who.int

| Trophic Magnification Factor (TMF) | 1.06 - 2.52 | Marine food web | acs.org |

Trophic Transfer Potential in Ecological Food Chains

There is evidence that this compound and other organophosphate flame retardants can biomagnify, meaning their concentration increases at successively higher levels in the food web. A study of a marine food web in Laizhou Bay, North China, found that trophic magnification factors (TMFs) for a group of organophosphate flame retardants, including TCP, ranged from 1.06 to 2.52. acs.org A TMF value greater than 1 indicates that the chemical is biomagnifying. acs.org

The same study noted that benthic (bottom-dwelling) fish tended to accumulate higher concentrations of these compounds than pelagic (open-water) fish and invertebrates. acs.org This suggests that organisms living in close contact with contaminated sediments, where the chemical accumulates, are at higher risk of significant bioaccumulation. This trophic transfer poses an ecological risk, as predators consume prey containing the accumulated chemical, leading to higher concentrations further up the food chain. acs.org

Analytical Methodologies for Detection and Quantification of Bis P Cresyl O Cresyl Phosphate and Its Metabolites

Sample Collection and Preparation Techniques

Effective sample preparation is a critical first step to isolate and concentrate target analytes from complex matrices, remove interfering substances, and ensure compatibility with analytical instrumentation.

The extraction of tricresyl phosphate (B84403) isomers from environmental samples requires methods tailored to the specific matrix.

Water: For aqueous samples like river water, a common technique is liquid-liquid extraction (LLE). Shaking a water sample with a solvent like dichloromethane (B109758) has been shown to yield high recoveries, ranging from 91% to 118% for various TCP isomers at concentrations between 0.5 and 50 µg/L. nih.gov

Sediment and Soil: The extraction of triaryl phosphates from solid matrices like sediment often involves refluxing with a solvent mixture. One effective method uses a 9:1 methanol-water mixture, which has demonstrated significantly higher recoveries (average 88%) compared to other solvent systems like dichloromethane-methanol or acetone-hexane. nih.gov For sludge, which can serve as a proxy for complex soil matrices, Matrix-Solid Phase Dispersion (MSPD) has been successfully applied. ntnu.no

Air: Air sampling for TCPs can be performed using specialized devices like the van Netten sampler, which draws air through a filter. faa.gov The collected compounds are then extracted from the filter. A typical extraction procedure involves sonicating the filter multiple times in a solvent such as toluene (B28343). faa.gov

A study on the extraction of triaryl phosphates from fortified sediment demonstrated the superior efficiency of methanol-water reflux compared to other methods.

Table 1: Recovery Rates of Triaryl Phosphates from Fortified Sediment Using Different Extraction Methods nih.gov
Extraction MethodAverage Recovery (%)
Methanol-Water (9+1) Reflux88
Dichloromethane-Methanol (1+1) RefluxLower than Methanol-Water
Acetone-Hexane (1+1) SoxhletLower than Methanol-Water

Analyzing biological samples is essential for biomonitoring. The extraction methods must efficiently separate the target compounds from complex biological components like fats and proteins.

Animal Tissues: For fish tissue, several extraction techniques have been evaluated. A methanol-based extraction using a Polytron homogenizer and a hexane-based extraction using a ball mill both yielded high recoveries for five different triaryl phosphates, averaging 89% and 97%, respectively. nih.gov

Urine: Urine is a primary matrix for assessing exposure to TCPs through the analysis of their metabolites, such as dicresyl phosphates (DCPs). uzh.ch A common preparation method involves enzymatic treatment to deconjugate the metabolites, followed by an extraction step. One of the key metabolites for assessing internal exposure to tri-o-cresyl phosphate is di-o-cresyl phosphate (DoCP). uzh.ch

Modern sample preparation techniques offer improved efficiency, reduced solvent consumption, and better cleanup.

Solid Phase Extraction (SPE): SPE is widely used for cleaning up and concentrating extracts from various matrices, particularly for urine samples before analysis of TCP metabolites. uzh.ch It effectively removes interferences and can achieve low limits of detection. uzh.ch

Microwave-Assisted Extraction (MAE): MAE is an emerging technique for extracting organophosphate flame retardants. nih.gov It uses microwave energy to heat the solvents and sample, accelerating the extraction process.

Sonication: Sonication, or ultrasonic extraction, is frequently used for solid samples. For instance, foam and textile samples can be extracted by vortexing in toluene followed by sonication. ca.gov This method is also applied to extract TCPs from air sampling filters. faa.gov

Matrix-Solid Phase Dispersion (MSPD): This technique combines extraction and cleanup into a single step. For sludge samples, a method was developed where 0.5 g of freeze-dried sample was dispersed in 2 g of a C18 sorbent, with florisil (B1214189) used as a clean-up sorbent, followed by elution with acetone (B3395972). ntnu.no This method provided absolute recoveries from 50.4% to 112% with good repeatability. ntnu.no

Instrumental Analysis Techniques

Following extraction and cleanup, highly sensitive instrumental techniques are employed for the separation, identification, and quantification of Bis(p-cresyl) o-Cresyl Phosphate and its metabolites.

GC is a robust technique for analyzing volatile and semi-volatile compounds like TCP isomers.

GC-Mass Spectrometry (GC-MS): This is a powerful tool for both identification and quantification. USEPA methods, such as 8270D, utilize GC-MS for the analysis of semivolatile organic compounds, including tricresyl phosphate isomers. nj.gov The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions. researchgate.net

GC-Tandem Mass Spectrometry (GC-MS/MS): For increased selectivity and sensitivity, especially in complex matrices, GC-MS/MS is employed. ca.gov This technique minimizes background interference, allowing for lower detection limits. A method for determining dicresyl phosphate metabolites in urine using GC-MS/MS after solid phase extraction and derivatization achieved a limit of detection of 0.5 µg/L. uzh.ch

GC with Selective Detectors: Before the widespread use of MS, selective detectors were common. A Nitrogen-Phosphorus Detector (NPD) offers high sensitivity for phosphorus-containing compounds like triaryl phosphates. nih.gov A Flame Ionization Detector (FID) can also be used for quantification, as demonstrated in the analysis of TCP in edible oils. nih.gov

Table 2: Examples of GC-based Analytical Methods for Tricresyl Phosphates and Metabolites
AnalyteMatrixMethodLimit of Detection (LOD)Reference
TCP IsomersEdible OilGC-FID2.5 µg (absolute) nih.gov
Dicresyl Phosphate MetabolitesUrineGC-MS/MS0.5 µg/L uzh.ch
TCP IsomersAir (Filter Extract)GC/MS0.40 - 0.55 ng/ml faa.gov

LC is particularly suited for analyzing less volatile and more polar compounds, such as the metabolites of organophosphates.

LC-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for the analysis of organophosphate metabolites in biological fluids. nih.gov Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, coupled with MS/MS offers rapid and highly sensitive analysis. uzh.ch Methods using UPLC-MS/MS have been developed to determine dicresyl phosphate metabolites in urine with detection limits as low as 0.032 µg/L. uzh.ch An immunomagnetic-UHPLC-MS/MS method was developed for quantifying ortho-cresyl phosphate adducts to butyrylcholinesterase in human serum, demonstrating high accuracy and a 20-fold reduction in analysis time compared to previous assays. nih.gov The use of a volatile ion pair modifier, tributylammonium (B8510715) acetate (B1210297) (TBAA), in the mobile phase allows for the separation of multiple negatively charged metabolites on a common C18 reversed-phase column. nih.gov

The sensitivity of LC-MS/MS methods for TCP metabolites in urine varies, with advanced techniques pushing detection limits into the low nanogram-per-liter range.

Table 3: LC-MS/MS Methods for the Determination of Dicresyl Phosphate (DCP) Metabolites in Urine uzh.ch
MethodSample PreparationLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
UPLC-MS/MSNot specified0.13 (sum of DoCP and DpCP)0.41 (sum of DoCP and DpCP)
HPLC-MS/MSSolid Phase Extraction (SPE)0.05 (for DoCP)Not Reported
UPLC-MS/MSSolvent Induced Phase Transition Extraction (SIPTE)0.032 (sum of DoCP and DpCP)0.11 (sum of DoCP and DpCP)

Advanced Mass Spectrometry Approaches (e.g., Isotope Dilution-Electrospray Ionization Tandem Mass Spectrometry, Triple TOF Mass Spectrometry)

The detection and quantification of specific tricresyl phosphate (TCP) isomers like this compound and their metabolites in complex environmental and biological matrices necessitate highly sensitive and selective analytical techniques. Advanced mass spectrometry (MS) approaches are at the forefront of this analytical challenge.

Isotope Dilution-Electrospray Ionization Tandem Mass Spectrometry (ID-ESI-MS/MS): This powerful technique combines the high separation efficiency of liquid chromatography (LC) with the sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is a soft ionization method suitable for polar and thermally labile molecules, such as the dialkyl and diaryl phosphate metabolites of TCPs. service.gov.uknih.gov The use of isotope dilution, where a known quantity of a stable isotope-labeled version of the analyte is added to the sample as an internal standard, allows for highly accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov For instance, methods using reversed-phase LC coupled with negative ESI-MS/MS have been developed for the determination of various organophosphate flame retardant (PFR) metabolites in urine. service.gov.uknih.gov While a method specifically for this compound is not detailed in the provided literature, the principles of ID-LC/MS/MS are directly applicable. For example, an ID-LC/MS/MS method for triiodo-L-thyronine used a ¹³C-labeled internal standard, sample extraction, and HPLC purification prior to MS analysis, a workflow that can be adapted for TCP isomer analysis. nih.gov

Triple Time-of-Flight (TOF) Mass Spectrometry: Triple TOF or quadrupole time-of-flight (QTOF) mass spectrometry offers high-resolution and accurate mass capabilities, which are invaluable for identifying unknown compounds and confirming the identity of known analytes. This technology can be coupled with gas chromatography (GC) or LC. High-resolution GC-TOF-MS has been utilized for the analysis of phosphorus-specific compounds in biological samples like human plasma. nih.gov The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of ions, providing a high degree of confidence in compound identification. nih.gov This is particularly useful in differentiating between isomeric compounds that may have similar fragmentation patterns in lower-resolution instruments.

Other advanced MS techniques applied to organophosphates include GC coupled with triple quadrupole mass spectrometry (GC-MS/MS), which allows for highly selective reaction monitoring for precise quantification. kennesaw.edu High-performance ion-exchange chromatography (HPIEC) coupled with a Q-Exactive Orbitrap high-resolution mass spectrometer has also been used for the analysis of various phosphate species. mdpi.com

Quantification and Quality Assurance/Quality Control in Research

Reliable and comparable data are paramount in scientific research. This is achieved through rigorous method validation and the implementation of comprehensive quality assurance and quality control (QA/QC) protocols.

Method Validation Parameters (Recovery, Matrix Effects, Limits of Detection/Quantification)

Method validation ensures that an analytical procedure is fit for its intended purpose. Key parameters include recovery, matrix effects, and detection/quantification limits.

Recovery: This parameter assesses the efficiency of the entire analytical procedure, from sample extraction to analysis. It is determined by analyzing samples spiked with a known concentration of the analyte. For organophosphate metabolites, method accuracy, expressed as recovery, has been reported to range from 69% to 119% in pooled urine. service.gov.uknih.gov For the analysis of phosphate metabolites in plant tissues, recovery rates for standard additions were between 93% and 110%. nih.gov

Matrix Effects: The components of a sample matrix (e.g., urine, plasma, soil) can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. These effects must be evaluated, often by comparing the response of an analyte in a pure solvent to its response in a sample extract. Isotope-labeled internal standards are the most effective way to compensate for matrix effects.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. faa.gov These limits are crucial for determining the applicability of a method for trace analysis. For TCP isomers, instrument detection limits (IDLs) as low as 0.40-0.55 ng/mL have been reported using GC/MS. faa.gov For various PFR metabolites in water, LODs can range from 0.3 to 24 ng/L depending on the compound and the specific water matrix. faa.gov

Method Validation Parameters for Organophosphate Flame Retardant (OPFR) Metabolites
Analyte/MethodMatrixRecovery (%)LODLOQReference
Diaryl Phosphates (LC-ESI-MS/MS)Urine69 - 119-0.15 - 3.7 ng/mL service.gov.uknih.gov
Tricresyl Phosphates (GC/MS)Filter Spikes~1010.4 ng/filter- faa.gov
Phosphate Metabolites (IC-ESI-MS-MS)Plant Extract93 - 1100.01 - 2.50 µM- nih.gov
OPFRs (UHPLC-QqQ-MS/MS)Water-0.12 - 1 ng/L1.2 - 10 ng/L uzh.ch

Internal Standards and Surrogate Standards

The use of internal standards is highly recommended to improve the accuracy and precision of quantitative analysis for TCPs and other PFRs. faa.gov An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to the sample before analysis. Isotopically labeled standards (e.g., deuterated or ¹³C-labeled) are considered the gold standard for isotope dilution mass spectrometry because they behave almost identically to the native analyte during extraction, cleanup, and ionization, thus effectively correcting for analyte loss and matrix effects. nj.gov Surrogate standards are added to samples before extraction to monitor the efficiency of the sample preparation process for every sample.

Development of Biomarkers for Environmental Exposure Assessment (Non-human models)

To understand the fate and effects of this compound following environmental exposure, non-human models are crucial. These studies help in identifying specific metabolites that can serve as biomarkers of exposure.

Detection of Specific Metabolites (e.g., Di-o-cresyl phosphate, Di-p-cresyl phosphate)

Metabolism studies in animal models are critical for identifying the biotransformation products of TCP isomers. In male cats dermally exposed to tri-o-cresyl phosphate (ToCP), major metabolites identified in urine and feces included di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate. nih.gov Similarly, studies in Wistar rats with commercial cresyl diphenyl phosphate, which contains various isomers, showed rapid metabolism. nih.gov

The metabolism of different TCP isomers follows similar pathways in various species, primarily involving hydroxylation of the methyl groups by liver enzymes, followed by further oxidation and/or dearylation. uzh.ch This leads to the formation of dicresyl phosphates. uzh.ch Therefore, exposure to this compound is expected to lead to the formation of specific diaryl phosphate metabolites, including di-p-cresyl phosphate and o,p-dicresyl phosphate.

Adduct Formation with Biological Macromolecules (e.g., Butyrylcholinesterase) as Exposure Indicators

The assessment of exposure to organophosphorus compounds, including specific tricresyl phosphate (TCP) isomers like this compound, increasingly relies on the analysis of stable biomarkers in the body. Direct measurement of the parent compounds or their initial metabolites in blood or urine is often challenging due to their short biological half-lives. A more robust and informative approach involves the detection and quantification of covalent adducts formed between the active metabolites of these compounds and biological macromolecules. Butyrylcholinesterase (BChE), a serine hydrolase found in high concentrations in plasma, serves as a primary target and a reliable biomarker for this purpose. uzh.chuzh.ch

The toxic effects of TCPs containing at least one ortho-cresyl group are not caused by the parent molecule itself but by its bioactivated metabolites. nih.govindustrialchemicals.gov.au The metabolic process, occurring primarily in the liver via cytochrome P450 enzymes, involves the hydroxylation of the methyl group on the ortho-cresyl moiety. who.intwikipedia.org This is followed by a cyclization reaction to form a highly reactive cyclic phosphate ester, such as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), which is a potent inhibitor of esterase enzymes. nih.govwikipedia.org It is established that mono-ortho isomers of TCP, such as this compound, are more toxic than di- or tri-ortho isomers because they are more readily converted to these neurotoxic cyclic metabolites. uzh.chindustrialchemicals.gov.au

This reactive cyclic metabolite covalently binds to the active site serine residue (specifically Ser198) of BChE. nih.gov This binding, or adduction, inactivates the enzyme. The initial adduct is unstable and undergoes a rapid process known as "aging," which involves the hydrolysis of a portion of the molecule. nih.gov This results in a stable, or "aged," phosphoserine adduct that persists in circulation. nih.gov For an ortho-cresyl phosphate isomer, this aged adduct is an ortho-cresyl phosphoserine covalently bound to the BChE protein (oCP-BChE). nih.govnih.gov The long half-life of BChE in plasma (approximately 11 days) means that these adducts serve as a cumulative and longer-term indicator of exposure compared to the parent compound. uzh.ch

Detailed Research Findings

The detection and quantification of these BChE adducts are accomplished using advanced analytical techniques, primarily mass spectrometry (MS). The established methodology provides high sensitivity and specificity, allowing for the confirmation of exposure even at low levels.

The general workflow for this analysis is as follows:

Sample Collection and Preparation : A blood serum or plasma sample is obtained from the potentially exposed individual.

Immunomagnetic Separation : To isolate BChE from the complex matrix of blood proteins, an immunomagnetic separation technique is employed. This method uses magnetic beads coated with monoclonal antibodies specific to human BChE, ensuring a highly purified enzyme sample for analysis. nih.govnih.gov

Enzymatic Digestion : The purified BChE, both adducted and unadducted, is digested into smaller, more manageable peptide fragments using a proteolytic enzyme such as pepsin or trypsin. nih.gov

Mass Spectrometric Analysis : The resulting peptide mixture is analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). nih.govnih.gov The liquid chromatography step separates the peptides, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio.

By comparing the peptide maps of an exposed sample to a control, analysts can identify the specific peptide containing the Ser198 residue that has been modified. The formation of the aged ortho-cresyl phosphate adduct on the active site serine results in a predictable mass increase of the peptide. For the aged adduct derived from an ortho-cresyl phosphate isomer, this corresponds to a mass addition of 170 atomic mass units (amu). nih.gov The presence of a peptide with this specific mass shift confirms exposure to an ortho-TCP isomer. Quantitative analysis can determine the percentage of BChE that has been adducted, providing a measure of the extent of the exposure. nih.gov

The stability of the oCP-BChE adduct is a key feature of its utility as a biomarker. Studies on human serum samples inhibited in vitro have demonstrated that the adduct is stable for at least 72 hours at temperatures ranging from 4°C to 37°C, ensuring the integrity of the sample during transport and storage before analysis. nih.govnih.gov

Interactive Data Table: BChE Adducts and Analytical Parameters

The following table summarizes the key characteristics of the BChE adduct formed after exposure to an ortho-cresyl phosphate and the analytical methods used for its detection.

ParameterDescriptionValue / MethodSource(s)
Analyte The specific biomarker measured in biological samples.Aged ortho-cresyl phosphoserine BChE adduct (oCP-BChE) nih.gov
Biological Matrix The human sample used for analysis.Serum or Plasma nih.govnih.gov
Target Macromolecule The protein that is modified by the toxic metabolite.Butyrylcholinesterase (BChE) uzh.chuzh.ch
Active Site The specific amino acid residue where the adduct forms.Serine-198 (Ser198) nih.gov
Metabolic Activation The process required to form the reactive intermediate.Cytochrome P450-mediated hydroxylation and cyclization of the o-cresyl group. who.intwikipedia.org
Mass Shift of Adduct The increase in mass of the target peptide due to the aged adduct.+170 amu nih.gov
Purification Method Technique used to isolate the target protein from the sample.Immunomagnetic Separation nih.govnih.gov
Analytical Platform The instrumentation used for detection and quantification.UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) nih.govnih.gov
Reportable Range The concentration range over which the method is accurate and precise.2.0 ng/mL to 150 ng/mL nih.gov
Adduct Stability The durability of the biomarker under storage conditions.Stable for at least 72 hours at 4°C, 22°C, and 37°C in serum. nih.govnih.gov

Mechanistic Research in Biological Systems Non Human Focus

Metabolic Activation and Detoxification Pathways

The metabolism of tricresyl phosphate (B84403) (TCP) isomers is a critical determinant of their potential toxicity. While specific data for bis(p-cresyl) o-cresyl phosphate is limited, the metabolic pathways can be inferred from studies on related isomers, particularly those containing an ortho-cresyl group. industrialchemicals.gov.au The metabolic fate of these compounds involves a series of complex enzymatic reactions, primarily occurring in the liver, which can lead to either bioactivation or detoxification.

The bioactivation of tricresyl phosphates containing at least one ortho-methylphenyl group is a crucial initial step in the pathway leading to neurotoxicity. This process is mediated by the cytochrome P450 (CYP450) family of enzymes. nih.govnih.gov The key transformation involves the hydroxylation of the methyl group on the ortho-cresyl moiety, which then cyclizes to form a highly reactive metabolite known as cresyl saligenin phosphate (also referred to as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one or CBDP). industrialchemicals.gov.auacs.orgwikipedia.org This metabolite is a potent inhibitor of certain esterase enzymes. nih.govnih.gov

Research on tri-o-cresyl phosphate (ToCP) has identified several human CYP450 isoforms involved in its bioactivation, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4/5, with CYP3A4 and CYP3A5 showing the highest activity in human liver microsomes. nih.govacs.org It is presumed that similar enzymatic pathways are involved in the bioactivation of this compound due to the presence of the ortho-cresyl group. industrialchemicals.gov.au

Table 1: Cytochrome P450 Isoforms Implicated in the Bioactivation of Ortho-Substituted Tricresyl Phosphates

CYP450 IsoformRole in Bioactivation of ToCPReference
CYP1A2Minor role in bioactivation. nih.govacs.org
CYP2B6Catalyzes the formation of the active metabolite. acs.org
CYP2C19Contributes to the formation of the active metabolite. acs.org
CYP3A4Major contributor to hepatic bioactivation. nih.govacs.org
CYP3A5Major contributor to hepatic bioactivation. nih.gov

This table is based on data from studies on tri-o-cresyl phosphate (ToCP) and is extrapolated to this compound due to the presence of the ortho-cresyl moiety.

Beyond the critical ortho-hydroxylation, the metabolism of tricresyl phosphates involves other pathways. Hydroxylation can also occur on the methyl groups of the para-cresyl moieties, although this does not lead to the formation of the highly toxic cyclic phosphate ester. Following hydroxylation, further oxidation of the resulting hydroxymethyl group can lead to the formation of aldehyde and carboxylic acid derivatives. industrialchemicals.gov.auwho.int

Another significant metabolic route is dearylation, which involves the cleavage of one of the cresyl groups from the phosphate ester. industrialchemicals.gov.auwho.int This process is considered a detoxification pathway as it breaks down the parent compound into less toxic metabolites. For instance, the metabolism of tri-p-cresyl phosphate (TpCP) can yield p-hydroxybenzoic acid, which is then excreted. industrialchemicals.gov.au It is plausible that the p-cresyl groups of this compound undergo similar dearylation and subsequent oxidation.

Following the initial oxidative and hydrolytic reactions, the resulting metabolites can undergo phase II conjugation reactions to facilitate their excretion from the body. Glucuronidation, a common pathway for the detoxification of phenolic compounds, is a likely route for the cresol (B1669610) metabolites. nih.govhmdb.cacaymanchem.com In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group of the cresol, forming a more water-soluble glucuronide conjugate that can be readily eliminated in the urine. caymanchem.com While direct evidence for the glucuronidation of this compound metabolites is scarce, the known metabolism of p-cresol (B1678582) to p-cresyl glucuronide supports this as a probable detoxification step. nih.govhmdb.cacaymanchem.com Other conjugation pathways, such as sulfation, may also play a role in the elimination of cresol metabolites.

Molecular and Cellular Mechanisms of Action (In Vitro and Non-Human In Vivo Models)

The toxic effects of ortho-substituted tricresyl phosphates are primarily linked to their ability to interact with specific molecular targets within the nervous system. These interactions can lead to a cascade of cellular events culminating in neurotoxicity.

The primary mechanism of toxicity for neurotoxic organophosphates is the inhibition of specific serine esterases. This inhibition is a key event in the development of organophosphate-induced delayed neuropathy (OPIDN).

The critical molecular target for the initiation of OPIDN is Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6). nih.govwikipedia.orgnih.gov NTE is a serine esterase located on the cytoplasmic face of the endoplasmic reticulum in neurons. wikipedia.org The neurotoxic metabolite, cresyl saligenin phosphate, is a potent inhibitor of NTE. nih.govnih.gov

The process of NTE inhibition by neuropathic organophosphates involves a two-step mechanism:

Phosphorylation: The active metabolite covalently binds to the serine residue in the active site of NTE, leading to its inhibition. nih.gov

Aging: A subsequent dealkylation or dearylation reaction occurs, where a side chain is cleaved from the phosphorus atom. This "aging" process results in a negatively charged and irreversibly inhibited enzyme. nih.gov

It is the inhibition and subsequent aging of a critical threshold of NTE (typically above 70%) that is thought to trigger the cascade of events leading to the distal axonal degeneration characteristic of OPIDN. nih.govmerckvetmanual.com This delayed neuropathy manifests as weakness, ataxia, and paralysis, typically several days to weeks after exposure. nih.govmerckvetmanual.com Given that this compound contains an ortho-cresyl group, it is considered capable of being metabolized to the active form that inhibits NTE and has the potential to cause OPIDN. industrialchemicals.gov.aunih.gov

Table 2: Key Events in the Initiation of Organophosphate-Induced Delayed Neuropathy (OPIDN)

StepDescriptionKey Molecular Player(s)Consequence
1. BioactivationCytochrome P450-mediated oxidation of the ortho-cresyl group.Cytochrome P450 enzymesFormation of cresyl saligenin phosphate (active metabolite). industrialchemicals.gov.aunih.gov
2. NTE InhibitionCovalent binding of the active metabolite to the active site of NTE.Neuropathy Target Esterase (NTE/PNPLA6), cresyl saligenin phosphateInhibition of NTE enzymatic activity. nih.govnih.gov
3. AgingCleavage of a side group from the bound organophosphate, leading to irreversible inhibition.Inhibited NTEPermanent inactivation of the enzyme. nih.gov
4. Axonal DegenerationDownstream cellular and molecular events triggered by critical NTE inhibition.Not fully elucidatedDegeneration of long and large-diameter axons in the central and peripheral nervous systems. nih.govmerckvetmanual.com

This table outlines the generalized mechanism for ortho-substituted tricresyl phosphates.

Enzyme Inhibition and Target Interactions

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Interactions

The interaction of ortho-cresyl phosphates with cholinesterases is a cornerstone of their toxic mechanism. These compounds are known inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The neurotoxic effects are primarily driven by a liver-activated metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as cresyl saligenin phosphate. nih.govresearchgate.net This metabolite irreversibly inhibits AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at neuronal synapses. researchgate.netnih.gov

CBDP also potently inhibits BChE, an enzyme that acts as a bioscavenger by binding to and inactivating organophosphorus poisons before they can reach their primary targets in the nervous system. nih.govnih.govnih.gov Following the binding of CBDP to BChE, a rapid aging process occurs, forming a stable ortho-cresyl phosphoserine adduct on the enzyme (oCP-BChE), which serves as a long-term biomarker of exposure. nih.gov

Studies in animal models have revealed nuances in these interactions. In swine administered TOCP, the activity of AChE was variably depressed depending on the tissue and time of measurement. nih.gov Notably, erythrocyte AChE activity was found to be a more accurate reflection of the enzyme's activity in the central nervous system (CNS) compared to plasma AChE activity. nih.gov However, some research in zebrafish has indicated that while TOCP affects neuropathy target esterase (NTE), it does not significantly inhibit AChE activity, suggesting potential species-specific differences in the primary molecular targets. researchgate.net

Table 1: Summary of Cholinesterase Interactions

Enzyme Interacting Compound Effect Animal Model/System Citation
Acetylcholinesterase (AChE) Cresyl Saligenin Phosphate (CBDP) Irreversible Inhibition General Mechanism researchgate.net
Acetylcholinesterase (AChE) Tri-o-cresyl phosphate (TOCP) Depressed Activity Swine nih.gov
Butyrylcholinesterase (BChE) Cresyl Saligenin Phosphate (CBDP) Inhibition & Adduct Formation Human Serum (in vitro) nih.gov

Oxidative Stress Induction and Antioxidant Response

Exposure to ortho-cresyl phosphates can induce a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. nih.gov Research on mouse Leydig TM3 cells demonstrated that TOCP treatment led to a significant increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and total oxidant status (TOS). nih.gov

Concurrently, TOCP exposure caused a marked decrease in the cellular antioxidant capacity. nih.gov This was evidenced by a reduction in the levels of glutathione (B108866) (GSH) and diminished activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov The total antioxidant status (TAS) of the cells was also significantly lowered. nih.gov Further evidence for the role of oxidative stress in TOCP-induced toxicity is provided by studies showing that the antioxidant N-acetyl-L-cysteine (NAC) can rescue cells from these effects. nih.gov This imbalance is a critical mechanism contributing to the cellular damage observed in various tissues. nih.govnih.gov

Mitochondrial Dysfunction and Apoptosis Pathways

The activation of programmed cell death, or apoptosis, is a significant consequence of ortho-cresyl phosphate exposure, particularly in neuronal cells. nih.gov The mitochondrion plays a central role in this process. Studies in hens exposed to TOCP have shown the induction of apoptosis in spinal cord neurons, mediated specifically by the mitochondrial pathway. nih.gov

Key events in this pathway include the translocation of cytochrome C from the mitochondria into the cytoplasm, a critical step that initiates the apoptotic cascade. nih.gov This release is regulated by the Bcl-2 family of proteins. Following TOCP exposure, a significant decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl was observed, coupled with a significant elevation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization. Downstream of these events, researchers noted a decrease in the precursor forms of caspase-9 and caspase-3 (Pro-caspase9, Pro-caspase3) and an increase in cleaved PARP, a substrate of activated caspase-3, confirming the execution of the apoptotic program. nih.gov Interestingly, in some cell types, such as mouse Leydig TM3 cells, TOCP did not induce apoptosis, indicating that this response can be cell-type specific. nih.gov

Table 3: Key Molecular Events in TOCP-Induced Apoptosis in Hen Spinal Cord Neurons

Molecular Event Observation Functional Role Citation
Cytochrome C Translocation from mitochondria to cytoplasm Activation of caspases nih.gov
Bcl-2 & Bcl-xl Significantly decreased levels Loss of anti-apoptotic protection nih.gov
Bax Significantly elevated levels Promotion of apoptosis nih.gov
Pro-caspase-9 & -3 Significantly decreased levels Activation of the caspase cascade nih.gov

Genotoxicity and DNA Damage

The genotoxic potential of ortho-cresyl phosphates has been investigated with some conflicting results. One study reported that tri-o-cresyl phosphate was mutagenic in the Ames test using the Salmonella typhimurium strain TA100. uzh.ch The same research also noted the formation of DNA adducts both in vitro and in vivo, suggesting that the compound or its metabolites can directly interact with and damage DNA. uzh.ch

However, other assessments based on data for commercial tricresyl phosphate (TCP) mixtures have suggested that these compounds are not expected to be genotoxic. industrialchemicals.gov.au These discrepancies may arise from differences in the specific isomers tested, as the genotoxic effects may be specific to the ortho-isomer, which is present in varying concentrations in different commercial mixtures.

Disruption of Lipid Metabolism

Ortho-cresyl phosphates and related compounds are known to interfere with lipid metabolism and homeostasis. who.intacs.org This disruption can lead to a range of adverse physiological effects. nih.gov Studies on cresyl diphenyl phosphate (CDP), a structurally related organophosphate, have shown that it promotes the accumulation of lipids and triglycerides in 3T3-L1 preadipocytes in vitro. acs.org Furthermore, CDP was found to disrupt lipid homeostasis in zebrafish embryos. acs.org

The mechanism of lipid disruption is complex but can involve altering the composition of fatty acids and interfering with the normal function of lipid droplets, which are primarily composed of triglycerides and phosphatidylcholines. nih.gov The lipophilic nature of these compounds allows them to accumulate in adipose tissue, potentially creating a feedback loop that exacerbates fat storage and bioaccumulation. nih.gov Another potential mechanism involves the dysregulation of specific lipids like bis(monoacylglycero)phosphate (BMP), which are crucial for the function of lysosomes, organelles vital for cellular catabolism, including lipid breakdown. mdpi.com

Effects on Neuronal Development and Microstructure (e.g., Neurite Networks)

The most well-characterized toxic effect of ortho-cresyl phosphates is organophosphate-induced delayed neuropathy (OPIDN). who.int This condition is classified as a "dying-back neuropathy," where degenerative changes begin in the distal parts of the axon and progress toward the nerve cell body. who.int

A key feature of this pathology is the degeneration and demyelination of both central and peripheral axons. uzh.chnih.gov Studies in hens have revealed significant damage to the spinal cord and sciatic nerves following TOCP administration. nih.gov Mechanistically, TOCP has been shown to inhibit the expression of myelin basic protein (MBP), a crucial component for the structure and maintenance of the myelin sheath. nih.gov This inhibition disrupts the process of myelination, leading to the observed neuropathic symptoms. nih.gov The damage to the myelin sheath and the underlying axon fundamentally impairs nerve signal conduction, leading to the clinical signs of OPIDN. uzh.chwho.int

Organ-Specific Pathological and Physiological Effects in Animal Models

In animal models, exposure to ortho-containing cresyl phosphates induces a range of pathological and physiological effects across multiple organ systems. The severity and nature of these effects can vary depending on the species and the specific compound.

Table 4: Summary of Organ-Specific Effects in Animal Models

Organ System Animal Model Pathological/Physiological Effects Citation
Nervous System Hen, Cat, Rat, Monkey Axonal degeneration ("dying-back" neuropathy); Demyelination of spinal cord and peripheral nerves. uzh.chwho.intnih.gov
Reproductive (Male) Rat, Mouse Testicular damage (diffuse aspermatogenesis); Morphological changes in sperm; Inhibition of spermatogenesis; Decreased testosterone (B1683101) output. nih.govuzh.chnih.gov
Reproductive (Female) Mouse, Rat Impaired ovarian function and follicle development; Ovarian interstitial cell hypertrophy; Histopathological damage to ovaries. who.intnih.govindustrialchemicals.gov.aunih.gov
Endocrine (Adrenal) Rat, Mouse Cytoplasmic vacuolization of the adrenal cortex. nih.govindustrialchemicals.gov.au
Hepatic (Liver) Rat Fatty vacuolation. industrialchemicals.gov.au
Renal (Kidney) Rat Fatty vacuolation. industrialchemicals.gov.au

| Immune (Lymphoid) | Rat | Necrosis of mandibular lymph node, spleen, and thymus. | nih.gov |

Neurological Manifestations and Histopathological Changes

The primary and most well-documented toxic effect of ortho-cresyl phosphate isomers is organophosphate-induced delayed neuropathy (OPIDN). uzh.chlongdom.orgwikipedia.org This condition is characterized by a delayed onset of neurological symptoms following exposure. uzh.ch

Neurological Manifestations:

Ataxia and Weakness: A common clinical sign observed in susceptible species is a weakening of the hindlimbs, progressing to ataxia (incoordination). uzh.ch In sheep, this has been observed after prolonged oral exposure. uzh.ch Similarly, dermal application in cats has led to leg weakness and ataxia. uzh.ch

Paralysis: In more severe cases, the weakness can progress to paralysis, particularly of the lower limbs. wikipedia.org While paralysis above the elbow is rare, the damage to the lower limbs can be irreversible. uzh.ch

Histopathological Changes:

The underlying cause of these neurological signs is the degeneration of nervous tissue.

Axonal Degeneration: The hallmark of OPIDN is the degeneration of axons, particularly the long and large-diameter axons in both the central and peripheral nervous systems. uzh.chnih.govnih.gov This has been observed in various species, including chickens, cats, dogs, and monkeys. uzh.ch The degeneration typically occurs in the distal parts of the major neural pathways. uzh.ch

Myelin Sheath Degeneration: Along with axonal damage, degeneration of the myelin sheath that insulates the nerves has also been reported. uzh.ch This was noted in fatal cases of tri-o-cresyl phosphate poisoning. uzh.ch

Cellular Changes: Studies on cultured hen oligodendrocytes, the myelin-producing cells of the central nervous system, have shown that tri-ortho-cresyl phosphate (ToCP) is cytotoxic. It leads to the disintegration of oligodendrocyte processes, the formation of membranous blebs, and cytoplasmic vacuolation. nih.gov Furthermore, research indicates that ToCP can induce autophagy, a cellular process of degrading its own components, in the spinal cord and sciatic nerves of hens at the early stages of toxicity. nih.gov This suggests that autophagy may play a role in the initiation and progression of axonal damage. nih.gov Changes in the expression and protein levels of neurofilament subunits have also been observed in the central nervous system of hens treated with ToCP. nih.gov

The primary mechanism for this neurotoxicity is the inhibition of neuropathy target esterase (NTE). uzh.chlongdom.orgontosight.ai Inhibition of NTE leads to an accumulation of certain lipids within neurons, ultimately causing nerve damage. ontosight.ai It is the ortho-isomers of tricresyl phosphate that are capable of inducing OPIDN through this mechanism. uzh.ch A significant inhibition of NTE activity (50-70%) in the brain or spinal cord is associated with the clinical symptoms of neurotoxicity. uzh.ch

Table 1: Neurological and Histopathological Effects of ortho-Cresyl Phosphate Isomers in Non-human Models

Species Effect Reference
Chicken Axonal degeneration and ataxia. uzh.ch
Degeneration of peripheral nerves. uzh.ch
Autophagy in spinal cord and sciatic nerves. nih.gov
Altered neurofilament subunit expression. nih.gov
Cytotoxicity to cultured oligodendrocytes. nih.gov
Cat Weakness of legs, ataxia, and histopathological changes in the spinal cord and peripheral nervous system. uzh.ch
Degeneration of peripheral nerves. uzh.ch
Dog Degeneration of peripheral nerves. uzh.ch
Monkey Degeneration of peripheral nerves. uzh.ch
Sheep Weakening of the hindlimbs and axonal degeneration. uzh.ch
Rat Neurotoxic changes at high doses. uzh.ch
Decreased neuronal electrical activity in primary cortical neurons. nih.gov

Endocrine System Disruption (e.g., Steroidogenesis, Adrenal Effects)

Research into the specific effects of this compound on the endocrine system, including steroidogenesis and adrenal function, is an area that requires more focused investigation. While the neurotoxic effects are well-documented, the direct impacts on endocrine pathways are less clear from the available literature.

Reproductive System Impacts (Testicular and Ovarian Lesions, Fertility)

Studies have indicated that ortho-isomers of tricresyl phosphate can have detrimental effects on the reproductive system in non-human models. Oral administration of tri-o-cresyl phosphate to rats and mice has been shown to induce effects on the testes and sperm. uzh.ch However, a prenatal developmental toxicity study in rats did not show any effects on development at the doses tested, although maternal mortality was increased at the highest dose. uzh.ch The existing data points to a potential for reproductive toxicity, but more detailed research on specific lesions and fertility outcomes is needed for a comprehensive understanding.

Hepatic and Renal Alterations

The primary focus of research on cresyl phosphate toxicity has been on the nervous system. While some studies may have included general observations of other organ systems, detailed investigations into specific hepatic and renal alterations caused by this compound are not extensively reported in the provided search results.

Isomer-Specific Differences in Mechanistic Activity

A critical aspect of the toxicology of tricresyl phosphate is the significant difference in the mechanistic activity between its isomers. The neurotoxic effects, particularly the induction of OPIDN, are almost exclusively attributed to the isomers containing an ortho-methyl group on the phenyl ring. uzh.chwikipedia.org The meta- and para-isomers are not considered to cause severe central nervous system effects. uzh.ch

The relative potency for inducing OPIDN has been investigated in hens, demonstrating a clear structure-activity relationship. The order of potency is: mono-ortho-tricresyl phosphate > di-ortho-tricresyl phosphate > tri-ortho-tricresyl phosphate, with a relative potency ratio of 10:5:1. uzh.ch

In vitro studies using primary rat cortical neurons have shown that while different tricresyl phosphate isomers, including ToCP, were roughly equipotent in causing some neurotoxic effects like decreased electrical activity, ToCP exhibited a unique mode of action on glutamate (B1630785) receptors that was not observed with its metabolite or other symmetric isomers. nih.govnih.gov Specifically, ToCP was found to reduce the calcium influx in response to glutamate stimulation at lower concentrations than other isomers. nih.gov In contrast, another study using zebrafish larvae found that hyperactivity and seizure-like behaviors were isomer-specific but not linked to the inhibition of neuropathy target esterase activity, suggesting alternative mechanisms of toxicity may also be at play depending on the biological system and endpoint being studied. oup.com

Table 2: Isomer-Specific Mechanistic Differences of Cresyl Phosphates

Isomer/Mixture Mechanistic Activity Reference
ortho-isomers Induction of Organophosphate-Induced Delayed Neuropathy (OPIDN) via inhibition of Neuropathy Target Esterase (NTE). uzh.chwikipedia.org
meta- and para-isomers Do not severely affect the central nervous system. uzh.ch
Mono-ortho-TCP Highest relative potency for inducing OPIDN in hens. uzh.ch
Di-ortho-TCP Intermediate relative potency for inducing OPIDN in hens. uzh.ch
Tri-ortho-TCP (ToCP) Lowest relative potency for inducing OPIDN among ortho-isomers in hens. uzh.ch
Unique mode of action on glutamate receptors in vitro. nih.gov
Induces isomer-specific hyperactivity and seizures in zebrafish, not linked to NTE inhibition. oup.com

Ecological Implications and Environmental Risk Assessment

Ecotoxicological Studies in Aquatic and Terrestrial Organisms

The ecological impact of tricresyl phosphate (B84403) isomers varies significantly depending on the specific isomer and the organism . The ortho-isomers are noted to be more toxic than the meta and para isomers. who.intindustrialchemicals.gov.au

Organophosphate esters can impact primary producers in aquatic ecosystems. Studies have shown that tri-o-cresyl phosphate (TOCP), a compound structurally related to Bis(p-cresyl) o-Cresyl Phosphate, can inhibit the primary productivity of freshwater green algae. The concentration required to reduce productivity by 50% varies by species, ranging from 1.5 to 4.2 ng/L. who.int In contrast, the meta and para isomers of tricresyl phosphate have demonstrated lower toxicity to algae. who.int The availability of phosphorus, a key component of these compounds, is a critical factor in algal growth and metabolism, controlling phytoplankton biomass and production. researchgate.net

Aquatic invertebrates show varying sensitivity to tricresyl phosphates. For the water flea Daphnia, a common indicator species in ecotoxicology, limited data indicates a 48-hour median lethal concentration (LC50) of 5.6 ng/L. who.int For nematodes, the 24-hour LC50 has been reported as 400 ng/L. who.int A two-week study on Daphnia established a No-Observed-Effect-Level (NOEL) for mortality, growth, and reproduction at 0.1 mg/L. who.int

Interactive Table: Toxicity of Tricresyl Phosphate Isomers to Aquatic Invertebrates

Species Endpoint Concentration Reference
Daphnia 48-h LC50 5.6 ng/L who.int
Nematodes 24-h LC50 400 ng/L who.int

The toxicity of tricresyl phosphate to fish varies widely, with 96-hour LC50 values for three different species ranging from 4.0 to 8700 mg/L. who.int In a longer-term study, rainbow trout exposed to tricresyl phosphate for four months experienced approximately 30% mortality. who.int These compounds can accumulate in fish tissues, with laboratory-measured bioconcentration factors (BCF) ranging from 165 to 2768. who.int However, the accumulated substances are lost rapidly once exposure ceases. who.int

In other vertebrates, particularly birds and mammals, the neurotoxic effects of the ortho-isomers of tricresyl phosphate are a primary concern. industrialchemicals.gov.aunih.gov Hens treated with tri-o-cresyl phosphate (TOCP) develop delayed neurotoxicity, characterized by ataxia progressing to paralysis, with associated degeneration of nerve axons in the central and peripheral nervous systems. nih.govnih.gov TOCP has also been shown to significantly reduce serum estrogen concentrations in hens. nih.gov In contrast, Fischer 344 rats treated with TOCP did not show the same sensitivity to delayed neurotoxic effects. nih.gov The toxicity is linked to the ortho-isomer content, which can cause a specific type of motor neuropathy. nih.gov

Microbial communities play a crucial role in the degradation of tricresyl phosphates in the environment. Studies on the interaction between TCP isomers and the rhizosphere microbiome in a rice cultivation system revealed that a microbial consortium could decrease the uptake of these chemicals by the rice plants and promote plant growth. polyu.edu.hkresearchgate.netnih.gov The degradation process is isomer-specific, with different microbial strains and functional genes being responsible for the transformation of different TCP isomers. polyu.edu.hknih.gov

Environmental Risk Assessment Frameworks and Methodologies

The environmental risk assessment for tricresyl phosphates involves evaluating their potential to cause harm to various environmental compartments. An assessment based on European Technical Guidance identified potential risks for surface water (both fresh and marine), sediment, and soil across most areas of use. service.gov.uk Refining these assessments requires more specific data on emissions and further toxicity testing, particularly for sediment and terrestrial organisms. service.gov.uk

Environmental Quality Standards (EQS) are concentrations of substances in water, sediment, or biota that should not be exceeded to protect the ecosystem. For tricresyl phosphate, various jurisdictions have established occupational exposure limits, which, while not direct environmental standards, reflect the compound's toxicity. For instance, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 0.1 mg/m³ as an 8-hour time-weighted average for tricresyl phosphate, measured as the tri-o-cresyl phosphate isomer. nj.gov The American Conference of Governmental Industrial Hygienists (ACGIH) recommends a similar threshold limit value (TLV). industrialchemicals.gov.aunj.gov

The derivation of specific environmental quality standards, such as Maximum Permissible Concentrations or Negligible Concentrations for water bodies, is challenging. For tri-p-cresyl phosphate, New Jersey has established surface water quality criteria, but specific numerical values are determined by formula and water effect ratios. nj.gov A comprehensive evaluation of the sum of all ortho-isomers of tricresyl phosphate concluded that the available data were insufficient to derive official assessment values in biological materials. uzh.ch

Interactive Table: Selected Exposure Limits for Tricresyl Phosphate

Issuing Body Standard/Limit Value Notes Reference
OSHA (USA) Permissible Exposure Limit (PEL) - TWA 0.1 mg/m³ For Tricresyl Phosphate (measured as Tri-o-Cresyl Phosphate) nj.gov
ACGIH (USA) Threshold Limit Value (TLV) - TWA 0.1 mg/m³ For Tri-o-Cresyl Phosphate industrialchemicals.gov.aunj.gov

Predictive Modeling for Environmental Concentrations

Predictive modeling is a critical tool for estimating the environmental concentrations of chemicals where direct measurement data is scarce. For compounds like this compound, models such as the Ecological Structure Activity Relationship (ECOSAR) and Toxicity Estimation Software Tool (T.E.S.T.) are used to predict ecotoxicity based on chemical structure. mdpi.com These models help in forecasting potential environmental concentrations (PECs) and assessing risks.

The environmental fate of tricresyl phosphates is governed by their physicochemical properties. TCPs generally have low water solubility and a high octanol-water partition coefficient (log Pₒw of 5.1), which indicates a strong tendency to adsorb to soil and sediments rather than remaining in water. who.intepa.gov Their low vapor pressure suggests that volatilization from water surfaces is not a significant transport pathway. epa.gov

Models use these properties to predict how the chemical will be distributed among different environmental compartments, such as water, soil, sediment, and biota. For example, due to its high adsorption to particulates, TCP is expected to be rapidly removed from the water column and accumulate in river or lake sediment. who.int While abiotic degradation is slow, biodegradation is considered a more significant process, with a reported half-life of 7.5 hours in sewage sludge. who.intnih.gov These degradation rates are essential inputs for predictive models to estimate the persistence and concentration of the compound in the environment.

Bioremediation and Mitigation Strategies for Environmental Contamination

Bioremediation presents a cost-effective and environmentally sound alternative to conventional methods for cleaning up sites contaminated with organophosphorus compounds. oup.comebrary.net This process utilizes microorganisms or their enzymes to break down and detoxify hazardous substances. researchgate.net For organophosphates like cresyl phosphates, which are esters, the primary mechanism of microbial degradation is hydrolysis, which cleaves the ester bonds and leads to detoxification. oup.comoup.com

Application of Microbial Consortia for Degradation

The biodegradation of complex organic pollutants is often more efficiently achieved by mixed microbial communities, or consortia, than by single microbial species. nih.gov Various bacteria and fungi have been identified that can degrade a wide range of organophosphorus compounds. oup.com The first such bacterium, identified as a Flavobacterium sp., was isolated in 1973. oup.com Since then, numerous other species from genera like Pseudomonas, Agrobacterium, and Brevundimonas have been shown to degrade these compounds in both liquid cultures and soil. nih.govoup.comnih.gov

These microorganisms can utilize organophosphates as a source of essential nutrients like carbon and phosphorus, a process known as mineralization. mdpi.com Alternatively, degradation can occur through co-metabolism, where the microbe breaks down the pollutant while feeding on a different primary substrate for energy. mdpi.com Studies on tri-p-cresyl phosphate in laboratory-activated sludge systems have demonstrated that mixed bacterial populations can effectively degrade the compound, with 70-80% removal in 24 hours. nih.gov The major degradation product identified in this process was p-hydroxybenzoic acid. nih.gov

Role of Intracellular and Extracellular Enzymes in Remediation

The enzymatic breakdown of organophosphates is the core mechanism of bioremediation. These enzymes can be located inside the microbial cell (intracellular) or secreted into the environment (extracellular). mdpi.com The methods to isolate these enzymes depend on their location, involving cell disruption for intracellular enzymes and filtration or centrifugation for extracellular ones. mdpi.com

The most critical enzymes in this process are phosphotriesterases (PTEs), which catalyze the hydrolysis of organophosphates. mdpi.com PTEs initiate the degradation by making a nucleophilic attack on the phosphorus center of the compound, breaking the phosphorus-ester bonds. mdpi.com Several key types of PTEs have been characterized:

Organophosphate Hydrolase (OPH): First identified in soil bacteria, OPH is a zinc-dependent enzyme that can hydrolyze a broad spectrum of organophosphates. nih.gov

OpdA: Isolated from Agrobacterium radiobacter, OpdA is another highly efficient OP-degrading enzyme that can hydrolyze a wide variety of pesticides. nih.govnih.gov It is one of the few enzymes used commercially for the cleanup of pesticide-contaminated water. nih.gov

Methyl Parathion Hydrolase (MPH): This enzyme is another well-characterized PTE involved in organophosphate degradation. mdpi.com

In addition to PTEs, other enzymes like phosphatases and cytochrome P450s can also play a role in the biotransformation of these compounds. mdpi.comresearchgate.net Extracellular enzymes are particularly advantageous as they can function under a wider range of environmental conditions, such as varying pH and temperature, compared to whole microbial cells. ulaval.ca

Interactive Table: Key Microbial Enzymes in Organophosphate Remediation

Enzyme Class/Name Source Organism (Example) Location Function Reference
Phosphotriesterase (PTE) / Organophosphate Hydrolase (OPH) Brevundimonas diminuta, Flavobacterium sp. Intracellular/Periplasmic Hydrolyzes P-O, P-F, P-S, and P-CN bonds in various organophosphates. nih.govmdpi.comnih.gov
OpdA Agrobacterium radiobacter Intracellular/Periplasmic Hydrolyzes a wide range of OP pesticides; commercially used. nih.govnih.gov
Organophosphorus Acid Anhydrolase (OPAA) Alteromonas sp. Intracellular Cleaves P-F, P-O, P-CN, and P-S bonds. nih.gov
Alkaline Phosphatase Various bacteria (E. coli) Extracellular Cleaves phosphate groups from organic esters, aiding in precipitation. researchgate.net

Novel Bioremediation Technologies

Research into bioremediation continues to evolve, leading to the development of novel technologies with enhanced efficiency and applicability. These advanced strategies aim to overcome the limitations of traditional bioremediation approaches.

Genetically Engineered Microorganisms: One of the most promising areas is the use of genetic engineering to enhance the degradative capabilities of microorganisms. The gene that codes for Organophosphate Hydrolase (OPH), known as the opd gene, has been isolated, sequenced, and cloned into various organisms to create "superbugs" capable of rapidly degrading organophosphorus pollutants. oup.comoup.com

Cell-Free Enzyme Systems: To avoid the challenges associated with introducing live organisms (especially genetically modified ones) into the environment, researchers are focusing on cell-free systems. nih.gov This involves using purified enzymes, either in a soluble form or immobilized on a solid support. Immobilization, for instance on carriers like biochar, can significantly increase enzyme stability, reusability, and effectiveness under harsh environmental conditions. ulaval.cacolab.ws

Integrated Systems: Hybrid technologies that couple biological processes with physicochemical methods are gaining traction. nih.gov For example, combining biological treatment with activated charcoal can significantly improve the removal of contaminants from wastewater. nih.gov Another approach involves using bio-composites, such as bacteria immobilized on biochar, which can simultaneously decrease the bioavailability of pollutants and improve soil quality. colab.ws These integrated systems offer a multi-pronged attack on contamination, leading to more complete and efficient remediation.

Research Gaps and Future Perspectives on Bis P Cresyl O Cresyl Phosphate

Elucidation of Overlooked Metabolites and Their Environmental Significance

The environmental fate and toxicity of Bis(p-cresyl) o-Cresyl Phosphate (B84403) and other TCP isomers are intimately linked to their transformation into various metabolites. While major metabolic pathways have been identified, there is a growing need to uncover previously overlooked metabolites and understand their environmental impact.

Initial metabolism of TCPs often involves hydroxylation of the methyl groups on the cresyl rings, followed by further oxidation to aldehydes and carboxylic acids. For instance, studies on tri-p-cresyl phosphate have identified p-hydroxybenzoic acid as a major degradation product in activated sludge systems. nih.gov The biodegradation of TCPs by microorganisms like Brevibacillus brevis can also result in carboxylation products. researchgate.net

However, the full spectrum of metabolites, particularly those formed under varying environmental conditions (e.g., anaerobic vs. aerobic, different microbial communities), is not yet fully characterized. The environmental significance of these "overlooked" metabolites—their persistence, mobility, bioavailability, and potential for toxic effects distinct from the parent compound—remains a critical research gap. Future studies should employ advanced analytical techniques, such as high-resolution mass spectrometry, to identify novel transformation products in various environmental matrices.

Parent CompoundKnown Metabolite(s)Metabolic ProcessSignificance
Tri-p-cresyl phosphatep-hydroxybenzoic acidBiodegradationMajor degradation product in wastewater treatment. nih.gov
Tri-o-cresyl phosphate (TOCP)Saligenin cyclic o-tolyl phosphate (SCOTP)Cytochrome P450-mediated hydroxylation and cyclizationHighly neurotoxic metabolite responsible for organophosphate-induced delayed neuropathy (OPIDN). who.intnih.gov
Tricresyl phosphates (general)Carboxylated productsMicrobial carboxylationIndicates a pathway for bacterial degradation of TCPs. researchgate.net

Comprehensive Understanding of Isomer-Specific Environmental Fates and Biological Effects

The environmental behavior and toxicity of tricresyl phosphates are highly dependent on the specific arrangement of the cresyl groups (ortho, meta, para). A comprehensive understanding of these isomer-specific differences is crucial for accurate risk assessment.

It is well-established that the neurotoxicity of TCPs is primarily associated with the ortho-isomers. who.intnih.govindustrialchemicals.gov.au Tri-o-cresyl phosphate (TOCP) can be metabolized to the highly toxic compound, cresyl saligenin phosphate (CBDP), which causes organophosphate-induced delayed neuropathy. nih.gov In contrast, the meta and para isomers are generally considered less neurotoxic because they are not metabolized to the cyclic phenyl saligenin phosphate. who.intindustrialchemicals.gov.au

Isomer-specific differences also extend to their environmental fate. For example, some studies have shown that the ortho isomer of TCP degrades slightly faster than the meta or para isomers in aquatic environments. who.int However, a microbial consortium was found to degrade tri-m-cresyl phosphate the fastest, followed by tri-p-cresyl and then tri-o-cresyl phosphate. cityu.edu.hk These seemingly contradictory findings highlight the need for more research to understand how different environmental conditions influence the fate of each isomer.

IsomerKey Biological EffectEnvironmental Fate Characteristic
ortho- (o-) High neurotoxicity, can cause OPIDN. who.intnih.govMay degrade faster in some aquatic systems than m- and p- isomers. who.int Degraded slowest by some microbial consortia. cityu.edu.hk
meta- (m-) Lower neurotoxicity compared to o-isomer. who.intindustrialchemicals.gov.auDegraded fastest by some microbial consortia. cityu.edu.hk
para- (p-) Lower neurotoxicity compared to o-isomer. who.intindustrialchemicals.gov.auBiodegradation can lead to p-hydroxybenzoic acid. nih.gov

Refinement of Environmental Risk Assessment Models under Real-World Conditions

Current environmental risk assessment models for OPEs often rely on data from laboratory studies that may not accurately reflect the complexities of real-world conditions. There is a pressing need to refine these models to better predict the environmental risks posed by compounds like Bis(p-cresyl) o-Cresyl Phosphate.

Recent studies have highlighted the need to improve risk-assessment frameworks, particularly for long-term exposure to OPEs at the concentrations actually found in the environment. nih.gov Ecological risk assessments have been conducted for OPEs in various environmental compartments, such as agricultural soils and surface waters, revealing medium to high ecological risks in some areas. nih.govnih.gov These assessments often rely on calculating a risk quotient (RQ), which is the ratio of the measured environmental concentration to a predicted no-effect concentration. nih.gov However, the accuracy of these assessments is limited by the availability of toxicity data for a wide range of species and the consideration of complex exposure scenarios, including mixture effects.

Future research should focus on gathering more data on the environmental concentrations of specific TCP isomers and their metabolites, as well as their effects on a broader range of organisms. This will enable the development of more robust and realistic risk assessment models that account for the nuances of environmental mixtures and long-term, low-dose exposures.

Identification of Undiscovered Molecular Targets and Mechanisms of Action in Non-Human Models

While the inhibition of acetylcholinesterase (AChE) and neuropathy target esterase (NTE) are known mechanisms of TCP toxicity, especially for ortho-isomers, there is evidence suggesting that other molecular targets and mechanisms are also involved. nih.govresearchgate.net Identifying these undiscovered pathways is crucial for a complete understanding of the toxicological profile of these compounds.

Research has pointed to alternative mechanisms such as the overactivation of the neuregulin1/ErbB and MAPK signaling pathways, and the impairment of glutamate (B1630785) signaling. nih.gov In vitro studies using cortical neurons have revealed that tri-o-cresyl phosphate can negatively affect the microstructure of neurites, a toxic effect not observed with the meta and para isomers. researchgate.net Furthermore, studies on the interaction of tri-para-cresyl phosphate with human serum albumin (HSA) have provided insights into its transport and distribution in the body, showing that it can bind to HSA and alter its structure. nih.gov

Future investigations should utilize a combination of in vitro and in silico approaches to screen for new molecular targets and elucidate the complex signaling pathways disrupted by different TCP isomers. This will not only improve our understanding of their toxicity but may also reveal potential biomarkers of exposure and effect.

Development of Novel Bioremediation Approaches and Technologies

Given the widespread contamination of TCPs, developing effective and environmentally friendly remediation technologies is a priority. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, offers a promising approach.

Several studies have demonstrated the potential of microorganisms to degrade TCPs. For example, anaerobic activated sludge has been shown to effectively biodegrade cresyl diphenyl phosphate. hhu.edu.cn Specific bacterial strains, such as Brevibacillus brevis, have been identified that can degrade tri-m-cresyl, tri-p-cresyl, and tri-o-cresyl phosphates, with varying efficiencies. researchgate.net A novel microbial consortium, ZY1, was found to rapidly degrade different TCP isomers through hydrolysis and hydroxylation, with the resulting diester products showing lower toxicity than the parent compounds. cityu.edu.hk

Future research in this area should focus on:

Isolating and characterizing more potent microbial strains and consortia capable of degrading a wider range of OPEs.

Optimizing bioremediation conditions (e.g., pH, temperature, nutrient availability) to enhance degradation rates.

Investigating the genetic and enzymatic basis of TCP degradation to potentially engineer more efficient bioremediation systems.

Conducting pilot-scale studies to assess the feasibility of applying these technologies in contaminated soil and water.

Integration of New Approach Methodologies (NAMs) in Future Research

To accelerate the pace of research and reduce reliance on animal testing, the integration of New Approach Methodologies (NAMs) is essential for studying the toxicity of OPEs. nih.govjhtox.commdpi.comnc3rs.org.uk NAMs encompass a range of advanced in vitro, in silico, and high-throughput screening methods.

NAMs provide a powerful toolkit for investigating the cellular and molecular effects of chemical exposure. jhtox.commdpi.com These methods include:

In vitro models: Using cell cultures to model organ-specific effects and assess cytotoxicity. mdpi.com

Omics technologies: Transcriptomics, proteomics, and metabolomics can reveal changes in gene expression, protein levels, and metabolic profiles in response to OPE exposure, offering insights into mechanisms of toxicity. mdpi.com

Computational methods: In silico modeling can be used to predict the toxicity of chemicals based on their structure and properties, and to simulate their interactions with biological targets. mdpi.com

The European Partnership for the Assessment of Risks from Chemicals (PARC) is actively working to promote the development and implementation of NAMs in chemical risk assessment. jhtox.com By embracing these innovative approaches, researchers can more efficiently screen large numbers of OPEs, identify hazards, and build a more comprehensive understanding of their potential risks to human health and the environment. nih.govmdpi.com

Global Monitoring Programs and Data Harmonization for Comprehensive Risk Evaluation

A comprehensive evaluation of the risks posed by this compound and other OPEs requires robust global monitoring data. While numerous studies have reported the presence of OPEs in various environmental media worldwide, there is a need for more coordinated global monitoring programs and harmonization of data.

OPEs have been detected in agricultural soils, surface water, sediment, and biota across different regions. who.intnih.govnih.govresearchgate.netresearchgate.net For example, a study in coastal South China found OPEs in all soil and crop samples analyzed, with concentrations in soil reaching up to 410 ng/g. nih.gov Monitoring in San Francisco Bay detected 15 different OPEs in water samples. researchgate.net

To move towards a more comprehensive global risk evaluation, the following steps are necessary:

Establishment of long-term monitoring programs: Consistent, long-term monitoring in diverse geographic locations is needed to understand spatial and temporal trends in OPE contamination.

Harmonization of analytical methods: Standardized analytical protocols are required to ensure that data from different laboratories are comparable.

Creation of a centralized global database: A publicly accessible database for OPE monitoring data would facilitate large-scale risk assessments and the identification of global hotspots.

Focus on data gaps: Monitoring efforts should be targeted to regions and environmental compartments where data are currently lacking.

By improving our global monitoring capabilities and ensuring data quality and accessibility, the scientific community can better assess the worldwide risk of OPEs and inform effective management strategies.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for distinguishing between mono-, di-, and tri-o-cresyl phosphate isomers in synthesized Bis(p-cresyl) o-Cresyl Phosphate?

  • Methodological Answer : Traditional methods like saponification followed by cresol analysis (e.g., gas chromatography) cannot differentiate the number of o-cresyl groups per molecule . Advanced techniques such as high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) are recommended for structural elucidation. Cross-validation using orthogonal methods (e.g., tandem MS with ion mobility) improves reliability .

Q. How can researchers minimize neurotoxic o-cresyl phosphate impurities during synthesis?

  • Methodological Answer : Use cresol feedstocks with minimal o-isomer content (<1%) to reduce neurotoxic byproducts. Monitor reaction conditions (temperature, stoichiometry) to favor p-cresyl incorporation. Post-synthesis purification via column chromatography or recrystallization can isolate target compounds .

Q. What are the practical quantitation limits (PQLs) for detecting this compound in environmental matrices?

  • Methodological Answer : PQLs depend on the matrix (e.g., water, soil). For water samples, liquid-liquid extraction coupled with LC-MS/MS achieves PQLs of 0.1–1 µg/L. Solid-phase extraction is critical for minimizing interferences from co-eluting organophosphates .

Advanced Research Questions

Q. How can conflicting neurotoxicity data from studies using technical-grade cresyl phosphates be resolved?

  • Methodological Answer : Discrepancies arise from variable isomer compositions in test substances. Standardize test materials by quantifying o-/p-cresyl ratios via NMR or HRMS. Use in vitro models (e.g., acetylcholinesterase inhibition assays) to correlate isomer-specific neurotoxicity .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

  • Methodological Answer : Employ factorial design to test variables like pH, UV exposure, and microbial activity. Use isotopically labeled analogs (e.g., ¹⁴C-tracers) to track degradation pathways. Model half-lives using first-order kinetics and validate with field studies .

Q. How does this compound interact with lipid bilayers in neurotoxic mechanisms?

  • Methodological Answer : Utilize fluorescence anisotropy or surface plasmon resonance (SPR) to measure membrane fluidity changes. Molecular dynamics simulations can predict insertion patterns of o-cresyl groups into lipid bilayers. Pair with cytotoxicity assays (e.g., LDH release) to link biophysical interactions to toxicity .

Q. What strategies mitigate matrix interference when quantifying trace this compound in biological samples?

  • Methodological Answer : Implement matrix-matched calibration curves and isotope dilution MS. For complex matrices (e.g., serum), enzymatic digestion (protease/phosphatase treatment) reduces background noise. Validate recovery rates (85–115%) using spiked samples .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between computational toxicity predictions and experimental data?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models parameterized with isomer-specific data. Cross-reference with in vitro assays (e.g., mitochondrial toxicity screening) to refine predictive algorithms. Address outliers via sensitivity analysis .

Q. What statistical approaches are suitable for multivariate analysis of this compound degradation products?

  • Methodological Answer : Use principal component analysis (PCA) to identify dominant degradation pathways. Partial least squares regression (PLS-R) correlates environmental variables (e.g., temperature) with metabolite profiles. Non-parametric tests (e.g., Kruskal-Wallis) handle non-normal data distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.